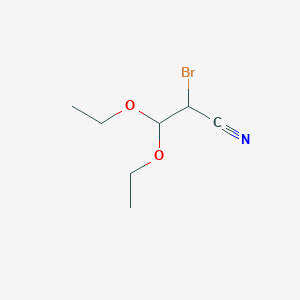
2-Bromo-3,3-diethoxypropanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-3,3-diethoxypropanenitrile is an organic compound with the molecular formula C₇H₁₂BrNO₂ and a molecular weight of 222.08 g/mol . It is a brominated nitrile derivative, characterized by the presence of a bromine atom, two ethoxy groups, and a nitrile group attached to a propane backbone. This compound is primarily used in research and development settings, particularly in the synthesis of other organic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3,3-diethoxypropanenitrile typically involves the bromination of 3,3-diethoxypropanenitrile. The reaction is carried out by adding bromine to a solution of 3,3-diethoxypropanenitrile in an inert solvent such as dichloromethane, under controlled temperature conditions. The reaction mixture is then stirred until the bromination is complete .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3,3-diethoxypropanenitrile undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, such as amines or thiols, to form new compounds.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Hydrolysis: Aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide).
Major Products
Nucleophilic Substitution: Formation of substituted derivatives depending on the nucleophile used.
Reduction: Formation of 3,3-diethoxypropylamine.
Hydrolysis: Formation of 3,3-diethoxypropanoic acid.
Scientific Research Applications
2-Bromo-3,3-diethoxypropanenitrile is used in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its reactivity and functional groups.
Material Science: Used in the preparation of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 2-Bromo-3,3-diethoxypropanenitrile involves its reactivity towards nucleophiles and reducing agents. The bromine atom and nitrile group are key functional groups that participate in chemical reactions, leading to the formation of new bonds and compounds. The molecular targets and pathways involved depend on the specific reactions and conditions used.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-3,3,3-trifluoropropene: Another brominated compound with different functional groups and reactivity.
3,3-Diethoxypropanenitrile: The non-brominated precursor of 2-Bromo-3,3-diethoxypropanenitrile.
2-Bromo-2-nitro-1,3-propanediol: A brominated compound with nitro and hydroxyl groups.
Uniqueness
This compound is unique due to the presence of both bromine and nitrile functional groups, which confer distinct reactivity patterns. This makes it a valuable intermediate in organic synthesis and a versatile compound for various research applications.
Properties
Molecular Formula |
C7H12BrNO2 |
|---|---|
Molecular Weight |
222.08 g/mol |
IUPAC Name |
2-bromo-3,3-diethoxypropanenitrile |
InChI |
InChI=1S/C7H12BrNO2/c1-3-10-7(11-4-2)6(8)5-9/h6-7H,3-4H2,1-2H3 |
InChI Key |
JOWMEDMJLUEJKW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C(C#N)Br)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















